molecular formula C9H8ClNO3 B14054297 1-(2-Chloro-4-nitrophenyl)propan-1-one

1-(2-Chloro-4-nitrophenyl)propan-1-one

Cat. No.: B14054297
M. Wt: 213.62 g/mol
InChI Key: DZRWHAISPYMMCW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-nitrophenyl)propan-1-one can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound may include the use of chlorinating and nitrating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated process control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Chloro-4-aminophenyl)propan-1-one.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted phenylpropanones.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Chloro-4-nitrophenyl)propan-1-one include:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8ClNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3

InChI Key

DZRWHAISPYMMCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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